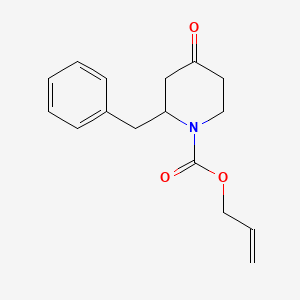![molecular formula C22H23N7O3 B13771825 Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- CAS No. 75125-56-3](/img/structure/B13771825.png)
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- is a complex organic compound with the molecular formula C22H23N7O3 and a molecular weight of 433.46 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which contains nitro and cyano substituents, while the other contains a diethylamino group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,6-dicyano-4-nitroaniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2,5-diethylaminophenyl)butanamide in an alkaline medium to form the azo compound. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium salt and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and safety. Continuous flow reactors might be used to handle the diazotization and coupling reactions, ensuring consistent product quality and minimizing the risk of side reactions.
化学反应分析
Types of Reactions
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The nitro and cyano groups on the aromatic ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation: The diethylamino group can be oxidized to form the corresponding N-oxide. This reaction is usually carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing Agents: Sodium dithionite, hydrogen with a catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxide derivatives.
科学研究应用
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new dyes and pigments.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate. Its structural features suggest it could be modified to produce compounds with therapeutic properties.
Industry: The compound is used in the production of dyes and pigments for textiles, plastics, and other materials
作用机制
The mechanism of action of Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- involves its interaction with various molecular targets:
Azo Group: The azo group can undergo reduction to form amines, which can then participate in further chemical reactions.
Nitro and Cyano Groups: These groups can undergo nucleophilic substitution, leading to the formation of various derivatives.
Diethylamino Group: This group can be oxidized to form N-oxides, which can then interact with other molecules in biological systems.
相似化合物的比较
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- can be compared with other azo compounds:
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]-: Similar structure but with a dipropylamino group instead of a diethylamino group. This slight difference can lead to variations in chemical reactivity and applications.
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(dimethylamino)phenyl]-: Another similar compound with a dimethylamino group. The smaller alkyl groups can affect the compound’s solubility and reactivity.
Butanamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diisopropylamino)phenyl]-: This compound has a diisopropylamino group, which can lead to steric hindrance and affect the compound’s ability to participate in certain reactions.
属性
CAS 编号 |
75125-56-3 |
|---|---|
分子式 |
C22H23N7O3 |
分子量 |
433.5 g/mol |
IUPAC 名称 |
N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]butanamide |
InChI |
InChI=1S/C22H23N7O3/c1-4-7-21(30)25-20-12-17(28(5-2)6-3)8-9-19(20)26-27-22-15(13-23)10-18(29(31)32)11-16(22)14-24/h8-12H,4-7H2,1-3H3,(H,25,30) |
InChI 键 |
IYVJKFRNPLTKPN-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NC1=C(C=CC(=C1)N(CC)CC)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



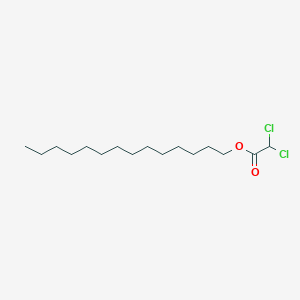

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)
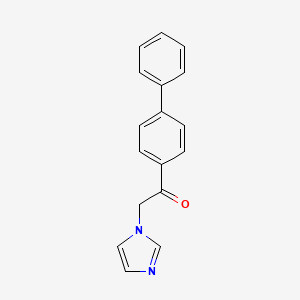
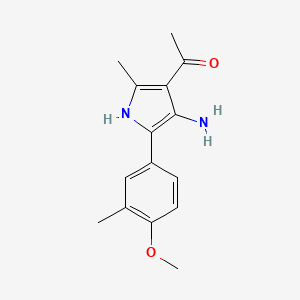

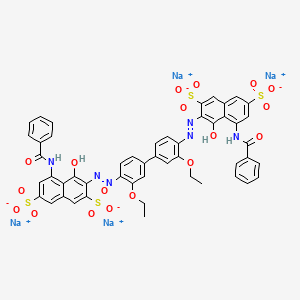

![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)

